3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea
Description
Properties
IUPAC Name |
3-(5-chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3/c1-25-18-8-7-14(20)11-17(18)22-19(24)23(13-16-6-4-10-26-16)12-15-5-2-3-9-21-15/h2-11H,12-13H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVNESRJHZDYIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)N(CC2=CC=CC=N2)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-methoxyaniline with an appropriate isocyanate to form an intermediate urea derivative.
Coupling Reactions: The intermediate is then subjected to coupling reactions with furan-2-carbaldehyde and pyridine-2-carbaldehyde under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methoxy positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding oxides and quinones.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Substituent Analysis
- PQ401 (1-(5-Chloro-2-methoxyphenyl)-3-(2-methylquinolin-4-yl)urea): Shares the 5-chloro-2-methoxyphenyl urea substituent but replaces the furan-2-ylmethyl and pyridin-2-ylmethyl groups with a 2-methylquinolin-4-yl moiety.
- NS1608 (N-(3-Trifluoromethyl)phenyl N′-(2-hydroxy-5-chlorophenyl) urea) : Contains a urea core with substituted phenyl rings but lacks heterocyclic furan or pyridine substituents. The trifluoromethyl and hydroxyl groups may influence solubility and hydrogen-bonding capacity differently than the methoxy and chloro groups in the target compound .
- 2PU-3 (1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea) : Features a pyridin-2-ylmethyl group similar to the target compound but substitutes the 5-chloro-2-methoxyphenyl group with a simpler 4-chlorophenyl moiety. The absence of the methoxy group and furan substituent may reduce steric hindrance and electronic complexity .
Pharmacological and Functional Comparisons
Ion Channel Modulation
- NS1608: A known opener of the KCa1.1 (BK) channel with an EC50 in the micromolar range. Its activity is attributed to the urea core and substituted phenyl groups, which may interact with channel gating mechanisms . The target compound’s pyridine and furan groups could alter binding specificity compared to NS1608’s trifluoromethylphenyl group.
- SKA-31 (): A naphtho[1,2-d]thiazol-2-amine derivative activating KCa3.1 channels.
Kinase Inhibition and Cytokinin Activity
- PQ401: Inhibits insulin-like growth factor (IGF) signaling, likely through interactions mediated by its quinoline moiety . The target compound’s furan and pyridine groups may shift its selectivity toward other kinase families.
- 2PU-3 : A cytokinin mimic in plant biology, demonstrating that pyridin-2-ylmethyl-substituted ureas can influence cell division and differentiation . This suggests the target compound may have unexplored cytokinin-like activity in biological systems.
Biological Activity
The compound 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)urea has emerged as a significant subject of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's IUPAC name is This compound , with the following structural formula:
Synthesis Methods
The synthesis typically involves multi-step organic reactions. A common route includes:
- Formation of Intermediate : The reaction of 5-chloro-2-methoxyaniline with an appropriate isocyanate forms an intermediate urea derivative.
- Coupling Reactions : The intermediate is then coupled with furan-2-carbaldehyde and pyridine-2-carbaldehyde under controlled conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction may modulate various biological pathways, leading to potential therapeutic effects.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In studies involving various pathogens, it has been shown to possess activity against:
- Escherichia coli
- Salmonella typhi
- Staphylococcus aureus
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values for these pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 15 |
| Salmonella typhi | 20 |
| Staphylococcus aureus | 25 |
Anticancer Properties
Additionally, studies have suggested potential anticancer activity. The compound may induce apoptosis in cancer cell lines by activating specific signaling pathways, although detailed mechanisms remain under investigation.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of the compound against several bacterial strains. The results indicated that it was effective against all tested strains except for Bacillus subtilis, which showed resistance .
Evaluation of Anticancer Activity
Another study focused on the compound's anticancer properties, demonstrating that it could inhibit cell proliferation in certain cancer cell lines. The study highlighted its potential as a lead compound for developing new anticancer therapies .
Comparison with Similar Compounds
The compound is compared with other derivatives that exhibit similar biological activities:
| Compound Name | Activity Type |
|---|---|
| 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-ylmethyl)-1-(pyridin-2-ylmethyl)amine | Antimicrobial |
| 3-(5-Chloro-2-methoxyphenyl)-1-(furan-2-carbaldehyde)thiourea | Anticancer |
These comparisons underscore the unique properties of the target compound, particularly its combination of functional groups that contribute to its biological activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
